molecular formula C22H16Cl2N2OS2 B2795531 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide CAS No. 392246-51-4

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide

Cat. No. B2795531
M. Wt: 459.4
InChI Key: AYBNCQWIZOJRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide is a useful research compound. Its molecular formula is C22H16Cl2N2OS2 and its molecular weight is 459.4. The purity is usually 95%.
BenchChem offers high-quality N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide, as part of the benzothiazole derivatives, has been explored for its potent and selective antitumor activity. The compound and its analogs demonstrate significant inhibitory effects against various cancer cell lines, including breast, ovarian, and renal cancers. The mode of action is suspected to involve metabolism playing a central role, where drug uptake and biotransformation are critical in sensitive cell lines, leading to antitumor effects. The process of N-acetylation and oxidation has been identified as key metabolic transformations for these compounds, influencing their therapeutic efficacy and selectivity (Chua et al., 1999; Bradshaw et al., 2002).

Mechanisms of Action

The mechanisms by which benzothiazole derivatives exert their antitumor activities are under investigation, with a focus on metabolic pathways, including N-acetylation and oxidative metabolism. Specific analogs of the compound have been synthesized to study their antitumor properties and metabolic fate in vitro and in vivo. The ability of these compounds to be metabolized differently in various cancer cell lines suggests a complex interaction between the drug, its metabolic pathways, and the cancer cells' inherent characteristics. This complexity underlines the potential for targeted therapy based on the metabolic profile of the tumor (Stec et al., 2011).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2OS2/c23-12-9-10-15(24)14(11-12)20(27)26-22-19(13-5-1-3-7-17(13)28-22)21-25-16-6-2-4-8-18(16)29-21/h2,4,6,8-11H,1,3,5,7H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBNCQWIZOJRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide

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